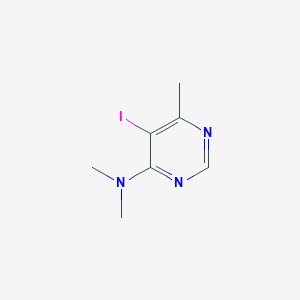

5-iodo-N,N,6-trimethylpyrimidin-4-amine

Description

5-Iodo-N,N,6-trimethylpyrimidin-4-amine is a halogenated pyrimidine derivative characterized by an iodine substituent at position 5, dimethylamino groups at position 4, and a methyl group at position 4. Pyrimidines are heterocyclic aromatic compounds with significant applications in medicinal chemistry, particularly as scaffolds for kinase inhibitors, antimicrobial agents, and immunomodulators.

Properties

IUPAC Name |

5-iodo-N,N,6-trimethylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10IN3/c1-5-6(8)7(11(2)3)10-4-9-5/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAYFWZLQJLJGQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=N1)N(C)C)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of 5-iodo-N,N,6-trimethylpyrimidin-4-amine typically begins with pyrimidine derivatives.

Methylation: The methyl groups can be introduced via alkylation reactions using methylating agents like methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).

Industrial Production Methods: Industrial production methods for 5-iodo-N,N,6-trimethylpyrimidin-4-amine involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The iodine atom in 5-iodo-N,N,6-trimethylpyrimidin-4-amine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the iodine atom or other functional groups.

Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) in organic solvents.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, products may include azides, thiols, or ethers.

Oxidation Products: Oxidized derivatives with altered functional groups.

Coupling Products: Biaryl compounds or other complex aromatic structures.

Scientific Research Applications

Chemistry:

Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.

Catalysis: Acts as a ligand in catalytic reactions to facilitate the formation of carbon-carbon bonds.

Biology:

Molecular Probes: Utilized in the development of molecular probes for imaging and diagnostic purposes.

Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.

Medicine:

Drug Discovery: Explored as a lead compound in the development of new pharmaceuticals targeting various diseases.

Antimicrobial Agents: Studied for its antimicrobial properties against bacterial and fungal pathogens.

Industry:

Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties.

Agriculture: Investigated for its potential use in agrochemicals to protect crops from pests and diseases.

Mechanism of Action

The mechanism of action of 5-iodo-N,N,6-trimethylpyrimidin-4-amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The iodine atom and methyl groups play a crucial role in binding to these targets, influencing their activity and function. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding domains.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural and Substituent Analysis

The following table summarizes key structural features and substituent effects of 5-iodo-N,N,6-trimethylpyrimidin-4-amine and related compounds:

Key Observations:

However, its larger atomic radius could introduce steric hindrance, affecting binding to biological targets . In contrast, chlorine in 2-chloro-N,N,6-trimethylpyrimidin-4-amine facilitates nucleophilic substitution reactions, making it a versatile intermediate for further derivatization .

Conformational Flexibility :

- Dihedral angles between the pyrimidine core and substituent aryl rings (e.g., 11.3–77.5° in and ) influence molecular conformation and intermolecular interactions. The bulky iodine substituent may restrict rotation, favoring specific binding modes .

Hydrogen Bonding and Crystal Packing: Analogs like 6-chloro-N,N-dimethylpyrimidin-4-amine exhibit N–H⋯N hydrogen bonds, stabilizing their crystal structures . The absence of an H-bond donor in the target compound (due to N,N-dimethylation) may reduce such interactions, necessitating alternative packing mechanisms (e.g., C–H⋯π or halogen bonding) .

Biological Activity

5-Iodo-N,N,6-trimethylpyrimidin-4-amine is a pyrimidine derivative characterized by its unique iodine and methyl substitutions. This compound has garnered attention in various fields, including medicinal chemistry, biochemistry, and materials science, due to its potential biological activities and mechanisms of action.

- Molecular Formula : CHIN

- Molecular Weight : 263.08 g/mol

- IUPAC Name : 5-Iodo-N,N,6-trimethylpyrimidin-4-amine

The mechanism of action for 5-iodo-N,N,6-trimethylpyrimidin-4-amine involves its interaction with various molecular targets such as enzymes, receptors, and nucleic acids. The presence of the iodine atom enhances the compound's reactivity and binding affinity to biological targets, potentially leading to inhibition or modulation of enzymatic activities.

Enzyme Inhibition

Research indicates that 5-iodo-N,N,6-trimethylpyrimidin-4-amine may act as an enzyme inhibitor. Its structural features allow it to bind to active sites on enzymes, thereby interfering with their catalytic functions. This property is particularly valuable in drug discovery for targeting metabolic pathways associated with diseases.

Antimicrobial Properties

Studies have explored the antimicrobial activity of this compound against various bacterial and fungal pathogens. The iodine atom's presence is believed to contribute to its effectiveness in disrupting microbial cell functions.

Molecular Probes

The compound has potential applications as a molecular probe in imaging and diagnostic techniques. Its unique chemical structure allows it to be utilized in the development of probes that can selectively bind to biological molecules.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-Bromo-N,N,6-trimethylpyrimidin-4-amine | Bromo | Similar enzyme inhibition but less potent than iodine variant. |

| 5-Chloro-N,N,6-trimethylpyrimidin-4-amine | Chloro | Reduced binding affinity compared to iodine variant. |

| 5-Fluoro-N,N,6-trimethylpyrimidin-4-amine | Fluoro | Lower reactivity; primarily used in synthetic applications. |

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of 5-iodo-N,N,6-trimethylpyrimidin-4-amine against Staphylococcus aureus and Candida albicans. Results indicated a significant reduction in microbial growth at concentrations as low as 10 µg/mL.

- Enzyme Inhibition : In a biochemical assay aimed at understanding its inhibitory effects on kinases involved in cancer pathways, this compound demonstrated IC50 values comparable to established inhibitors, suggesting its potential as a lead compound for further development.

- Molecular Imaging : Research conducted at a leading university explored the use of this compound in developing imaging agents for tumor detection. The study highlighted its ability to selectively bind to tumor-associated receptors, facilitating enhanced imaging contrast.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.